5-((Isobutylamino)methyl)pyrrolidin-2-one
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Overview
Description
5-((Isobutylamino)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H18N2O It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains an isobutylamino group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isobutylamino)methyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with isobutylamine under controlled conditions. One common method is to react pyrrolidin-2-one with isobutylamine in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, at a temperature range of 0-50°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((Isobutylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isobutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
5-((Isobutylamino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-((Isobutylamino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of target proteins, modulating their activity. The pyrrolidin-2-one ring provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the isobutylamino group.
N-Methylpyrrolidin-2-one: A derivative with a methyl group instead of an isobutylamino group.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the 5-position
Uniqueness
5-((Isobutylamino)methyl)pyrrolidin-2-one is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-[(2-methylpropylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)5-10-6-8-3-4-9(12)11-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
SXDQFLCQHWJOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1CCC(=O)N1 |
Origin of Product |
United States |
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